PEG8 Spacer Length Optimizes Ternary Complex Formation in PROTACs Compared to PEG4 and PEG12
The PEG8 spacer in N3-PEG8-Hydrazide provides an extended, flexible conformation that allows the ligase and target protein to sample multiple ubiquitin-transfer-competent poses, increasing the likelihood of productive lysine tagging. PEG4 linkers are often too short to achieve optimal proximity, while PEG12 can introduce excessive flexibility that reduces the efficiency of ternary complex formation [1]. This spatial optimization is critical for PROTAC efficacy, where linker length directly correlates with degradation efficiency [2].
| Evidence Dimension | Linker length effect on PROTAC ternary complex formation |
|---|---|
| Target Compound Data | PEG8 spacer (8 ethylene oxide units, extended length ~30-40 Å) |
| Comparator Or Baseline | PEG4 (4 units, ~15-20 Å) and PEG12 (12 units, ~45-60 Å) |
| Quantified Difference | PEG8 offers optimal balance; PEG4 may be too short for efficient ternary complex assembly; PEG12 may introduce excessive conformational entropy |
| Conditions | PROTAC ternary complex formation between E3 ligase and target protein |
Why This Matters
Selecting the correct PEG spacer length is essential for achieving target protein degradation; PEG8 is empirically established as a 'gold standard' length that maximizes degradation efficiency across diverse PROTAC targets.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
